4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride
Description
4-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methyl group linked to a 1H-tetrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Tetrazoles are known for their metabolic stability and ability to act as bioisosteres for carboxylic acids, contributing to binding interactions in biological systems .
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-3-8-4-2-6(1)5-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPKJFDXNJZVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NNN=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-74-1 | |
| Record name | 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a tetrazole derivative under specific conditions. One common method involves the use of 1H-tetrazole-5-carbaldehyde as a starting material, which reacts with piperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is isolated and purified through crystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tetrazole ring.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neuropharmacological Applications
4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride has shown potential as a modulator of neurotransmitter systems. It is being investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin. This inhibition suggests potential applications in treating neurodegenerative diseases and depression.
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have been synthesized and tested against various bacterial strains. For instance, studies have shown that certain tetrazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may also have potential as an antimicrobial agent .
Anti-inflammatory Properties
Tetrazole compounds have been explored for their anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, certain tetrazole derivatives demonstrated significant anti-inflammatory activity comparable to standard drugs like indomethacin. This suggests that this compound could be a candidate for further research in anti-inflammatory therapies .
Antiparasitic Activity
Some studies have evaluated the antiparasitic properties of tetrazole derivatives against Entamoeba histolytica and Leishmania species. The promising results indicate that compounds with similar structures may be effective in treating parasitic infections .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Neurodegenerative Disease Research : A study focused on the inhibition of MAO by tetrazole derivatives showed promising results for compounds similar to this compound in models of depression and neurodegeneration.
- Antimicrobial Screening : A series of synthesized tetrazole compounds were tested for their antimicrobial activities using the disc diffusion method. Results indicated that certain derivatives exhibited zones of inhibition greater than standard antibiotics like ampicillin .
- Anti-inflammatory Studies : Research involving various tetrazole derivatives demonstrated significant anti-inflammatory effects in animal models compared to established anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key features of 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride with structurally related compounds:
Physicochemical and Pharmacological Insights
- Tetrazole vs. In contrast, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl () may exhibit greater lipophilicity due to the phenyl group, altering pharmacokinetic profiles .
- Synthetic Flexibility : The methyl linker in the target compound provides conformational flexibility, unlike the rigid direct attachment in 4-(1H-tetrazol-5-yl)piperidin-4-ol HCl (), which could restrict binding orientations .
- Biological Activity : Compounds like II-5b () demonstrate histone deacetylase (HDAC) inhibition, suggesting the target compound may share similar mechanisms due to the tetrazole’s metal-coordinating ability .
Crystallographic and Analytical Considerations
Crystal structure refinement tools like SHELXL () are critical for resolving such compounds. For example, triazole-containing analogs () may exhibit distinct crystal packing due to planar aromatic systems, whereas tetrazole derivatives could form denser hydrogen-bonding networks .
Biological Activity
4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride, also known as 3-(1H-tetrazol-5-ylmethyl)piperidine hydrochloride, is a compound characterized by its unique structural features that include a piperidine ring and a tetrazole moiety. This combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with tetrazole derivatives.
The molecular formula of this compound is C₇H₁₃ClN₅, and it has been synthesized for various pharmacological evaluations. The presence of the tetrazole group enhances its potential interactions with biological targets, particularly in the central nervous system (CNS) and other physiological pathways.
1. Neuropharmacological Effects
Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition could potentially lead to increased levels of these neurotransmitters in the brain, suggesting a role in treating neurodegenerative diseases and mood disorders like depression .
2. Antimicrobial Activity
Tetrazole derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against various strains of bacteria. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have been reported to possess notable inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anticancer Potential
Tetrazole-containing compounds are being explored for their anticancer properties. Research has indicated that certain tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains an area for further investigation.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Affinity : The compound's structure allows for interaction with neurotransmitter receptors and ion channels. Its binding affinity is influenced by hydrogen bonding and steric interactions.
- Enzyme Inhibition : By inhibiting enzymes like MAO, the compound may alter neurotransmitter levels in the CNS.
Case Studies
Several studies have investigated the biological activities of tetrazole derivatives:
| Study | Findings |
|---|---|
| Research on Antimicrobial Activity | A series of tetrazole compounds showed significant antibacterial activity with varying efficacy against different bacterial strains. |
| Investigation into Neuropharmacology | Research indicated that tetrazole derivatives could serve as potential treatments for neurodegenerative diseases due to their MAO inhibitory effects. |
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride?
Answer:
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.0 ppm for aliphatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a molecular ion peak at m/z corresponding to C₈H₁₄N₅Cl (calculated MW: 231.7 g/mol) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: How can computational modeling guide the optimization of synthetic routes for this compound?
Answer:
Leverage quantum chemical calculations (e.g., DFT) to:
- Predict Reactivity : Identify electrophilic/nucleophilic sites on the tetrazole and piperidine moieties to optimize coupling reactions .
- Screen Solvent Systems : Calculate solvation energies to select solvents (e.g., DMF or THF) that stabilize intermediates and reduce side reactions .
- Simulate Reaction Pathways : Use transition-state modeling to avoid high-energy intermediates, particularly during the methylation of the tetrazole ring .
- Validate Experimental Data : Cross-reference computational predictions with experimental yields and byproduct profiles to refine synthetic protocols .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if handling powders in unventilated spaces .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as the compound may release HCl vapor under heating .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced: How can researchers troubleshoot low yields in the final coupling step of the synthesis?
Answer:
Methodological adjustments include:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, optimizing ligand-to-metal ratios to enhance cross-coupling efficiency .
- Reaction Stoichiometry : Adjust molar ratios of the tetrazole precursor and piperidine derivative to 1:1.2 to drive the reaction to completion .
- Temperature Gradients : Perform stepwise heating (e.g., 60°C → 80°C) to minimize thermal decomposition of the tetrazole ring .
- Byproduct Analysis : Use LC-MS to identify unreacted intermediates or dimerization products, then introduce scavengers (e.g., polymer-bound triphenylphosphine) .
Advanced: How should contradictory data in receptor-binding assays involving this compound be analyzed?
Answer:
- Dose-Response Validation : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to rule out non-linear effects .
- Orthogonal Assays : Compare radioligand binding results with functional assays (e.g., cAMP modulation) to confirm target engagement .
- Metabolite Interference : Test for metabolic stability using liver microsomes; unstable compounds may generate active metabolites that skew results .
- Structural Analogues : Synthesize and test derivatives (e.g., methyl or halogen substitutions) to isolate pharmacophore contributions .
Basic: What are the key stability considerations for this compound under experimental conditions?
Answer:
- pH Sensitivity : Avoid aqueous solutions with pH > 7, as the tetrazole ring may hydrolyze. Use buffered solutions (pH 4–6) for in vitro studies .
- Light Exposure : Protect from UV light to prevent photodegradation; store solutions in amber vials .
- Thermal Stability : Decomposition occurs above 120°C; lyophilize at ≤40°C for long-term storage .
Advanced: What strategies can resolve discrepancies in solubility data across different solvent systems?
Answer:
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
- Co-Solvency Approaches : Blend solvents (e.g., ethanol/water) to enhance solubility while maintaining compound stability .
- Salt Formulation : Explore alternative counterions (e.g., trifluoroacetate) to improve aqueous solubility for biological assays .
Basic: How is the compound typically purified after synthesis?
Answer:
- Recrystallization : Use ethanol/water (3:1) at −20°C to obtain high-purity crystals .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–50%) for intermediate purification .
- Ion-Exchange Resins : Remove residual HCl by passing the crude product through a Dowex 50WX4 column .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
